molecular formula C10H10F2O B7992893 5-Allyl-1,2-difluoro-3-methoxybenzene

5-Allyl-1,2-difluoro-3-methoxybenzene

Cat. No.: B7992893
M. Wt: 184.18 g/mol
InChI Key: OSCWKXTUDMWJSE-UHFFFAOYSA-N
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Description

5-Allyl-1,2-difluoro-3-methoxybenzene is a substituted benzene derivative characterized by an allyl group at the 5-position, two fluorine atoms at the 1- and 2-positions, and a methoxy group at the 3-position. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structural features—a combination of electron-withdrawing fluorine atoms and electron-donating methoxy and allyl groups—create unique electronic and steric effects, influencing reactivity in catalytic transformations such as hydroformylation or cyclization reactions . The compound is commercially available (e.g., AK Scientific, 95% purity) and is frequently employed in studies exploring regioselectivity and substituent effects in aromatic systems .

Properties

IUPAC Name

1,2-difluoro-3-methoxy-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWKXTUDMWJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC=C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,2-difluoro-3-methoxybenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the electrochemical defluorinative alkylation of α-trifluoromethyl alkenes, which allows the preparation of functionalized gem-difluoroalkenes . This method offers advantages such as mild reaction conditions, simple operation, and scalability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,2-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoro groups to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-Allyl-1,2-difluoro-3-methoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Allyl-1,2-difluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of difluoro groups can enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The methoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and physicochemical properties of 5-allyl-1,2-difluoro-3-methoxybenzene can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic profiles. Key comparisons are summarized below:

Table 1: Structural and Reactivity Comparison of this compound and Analogs

Compound Name Substituents Key Reactivity/Properties Source
This compound 1,2-diF; 3-OMe; 5-allyl High regioselectivity in allylic reactions (inferred); commercial availability
4-Allyl-1,2-dimethoxybenzene (5d) 1,2-diOMe; 4-allyl Lower branched selectivity (l/b = 0.53) in hydroformylation vs. parent allylbenzene
5-Allyl-1,2,3-trimethoxybenzene (5e) 1,2,3-triOMe; 5-allyl Reduced branched selectivity (l/b = 0.53); steric hindrance from three OMe groups
5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene 1,2-diF; 3-O(CH₂)₂CH(CH₃)₂; 5-allyl Increased lipophilicity vs. methoxy analog; limited reactivity data
5-Allyl-1,2-difluoro-3-propoxybenzene 1,2-diF; 3-OCH₂CH₂CH₃; 5-allyl Similar electronic profile to methoxy; solubility differences in nonpolar solvents

Substituent Electronic Effects

  • Methoxy vs. Fluoro Groups: The methoxy group in this compound acts as an electron donor, while the fluorine atoms withdraw electron density. This contrast creates a polarized aromatic ring, enhancing electrophilic substitution at the 5-allyl position. In contrast, analogs like 5d and 5e (with multiple methoxy groups) exhibit diminished regioselectivity due to competing steric and electronic effects .
  • Alkoxy Chain Length: Replacing the methoxy group with bulkier alkoxy substituents (e.g., isopentyloxy or propoxy) increases lipophilicity, which may improve solubility in nonpolar solvents but reduces reactivity in polar reaction media .

Reactivity in Catalytic Transformations

Hydroformylation studies on allylbenzene derivatives reveal that 5d and 5e exhibit lower branched-to-linear (l/b) selectivity (0.53 for both) compared to simpler allylbenzenes (e.g., l/b = 1.2 for unsubstituted allylbenzene). This suggests that increasing methoxy substitution disrupts the optimal alignment of the allyl group with catalyst active sites.

Biological Activity

5-Allyl-1,2-difluoro-3-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a methoxy group and two fluorine atoms on the benzene ring, along with an allyl substituent. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The induction of programmed cell death is believed to occur through the activation of intrinsic apoptotic pathways, potentially involving caspase activation.

Insecticidal Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an insecticide. It has been tested against various insect pests, demonstrating effective knockdown and mortality rates. The compound may act by interfering with the nervous system of insects, although further studies are needed to elucidate the exact mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Interaction : Potential interactions with specific cellular receptors could modulate various biological responses.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different strains, showcasing its broad-spectrum activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 15 to 25 µM across different cancer types .

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15
A549 (Lung Cancer)25

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